molecular formula C6H5BrF3N3 B3032614 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 294197-07-2

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B3032614
CAS No.: 294197-07-2
M. Wt: 256.02 g/mol
InChI Key: CCEMDRJAIZCRRK-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 4, and a trifluoromethyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Scientific Research Applications

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the specific arrangement of substituents, which imparts distinct chemical and biological properties.

Biological Activity

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a compound of interest due to its diverse biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C6H4BrF3N
  • Molecular Weight: 241.01 g/mol
  • CAS Number: 882500-21-2
  • Structural Features: The compound contains a bromine atom, a trifluoromethyl group, and an amine functional group which contribute to its biological activity.

Biological Activity Overview

The compound exhibits significant biological activities, particularly:

  • Anticancer Properties
    • In studies, compounds similar to 5-bromo derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have demonstrated IC50 values as low as 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong inhibition of cell proliferation .
    • The selectivity index of these compounds is noteworthy; they exhibit significantly higher toxicity towards cancer cells compared to non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .
  • Enzyme Inhibition
    • The compound has been evaluated for its potential to inhibit key enzymes involved in cancer progression. For example, it has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis .
    • Additionally, it is noted that this compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), suggesting a favorable profile for drug metabolism and reduced potential for drug-drug interactions .

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways .
  • Cell Cycle Arrest: Studies indicate that these compounds can arrest the cell cycle at the G2/M phase, thereby inhibiting cell division and proliferation .

Case Study 1: Anticancer Activity

In a notable study involving a series of pyrimidine derivatives, one compound exhibited a significant reduction in tumor size in vivo when administered to mice with established tumors. The treatment led to a marked decrease in metastatic nodules compared to control groups treated with standard chemotherapeutics like 5-Fluorouracil (5-FU) .

CompoundIC50 (μM)Cancer Cell Line
5-Bromo derivative0.126MDA-MB-231
5-Fluorouracil17.02MDA-MB-231

Case Study 2: Enzyme Inhibition

Research on related trifluoromethyl-pyrimidine compounds has shown their effectiveness as dual inhibitors of branched-chain amino acid transaminases (BCATs), which are critical in various cancers. These inhibitors demonstrated high selectivity and cellular activity in vitro .

Properties

IUPAC Name

5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF3N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEMDRJAIZCRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390993
Record name 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294197-07-2
Record name 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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